4-[(4-Ethylbenzyl)oxy]-2-fluoro-1,1'-biphenyl
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Overview
Description
4-[(4-Ethylbenzyl)oxy]-2-fluoro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core substituted with a 4-ethylbenzyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Ethylbenzyl)oxy]-2-fluoro-1,1’-biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
In an industrial setting, the production of 4-[(4-Ethylbenzyl)oxy]-2-fluoro-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product may involve techniques such as recrystallization, column chromatography, or distillation to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Ethylbenzyl)oxy]-2-fluoro-1,1’-biphenyl can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position, where nucleophiles such as amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced biphenyl derivatives.
Substitution: Substituted biphenyl derivatives with nucleophiles.
Scientific Research Applications
4-[(4-Ethylbenzyl)oxy]-2-fluoro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(4-Ethylbenzyl)oxy]-2-fluoro-1,1’-biphenyl involves its interaction with molecular targets such as enzymes or receptors. The biphenyl core and the substituents can influence the compound’s binding affinity and specificity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the 4-ethylbenzyl group can contribute to its overall molecular recognition and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methylbenzyl)oxy]-2-fluoro-1,1’-biphenyl
- 4-[(4-Isopropylbenzyl)oxy]-2-fluoro-1,1’-biphenyl
- 4-[(4-Tert-butylbenzyl)oxy]-2-fluoro-1,1’-biphenyl
Uniqueness
4-[(4-Ethylbenzyl)oxy]-2-fluoro-1,1’-biphenyl is unique due to the presence of the 4-ethylbenzyl group, which can influence its chemical reactivity and biological activity. The combination of the biphenyl core with the ethylbenzyl and fluorine substituents provides a distinct set of properties that can be leveraged in various applications.
Properties
IUPAC Name |
4-[(4-ethylphenyl)methoxy]-2-fluoro-1-phenylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FO/c1-2-16-8-10-17(11-9-16)15-23-19-12-13-20(21(22)14-19)18-6-4-3-5-7-18/h3-14H,2,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBUBAAIZDCZJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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